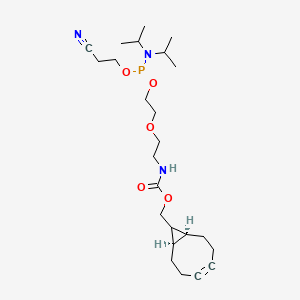
endo-BCN CE-Phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
endo-BCN CE-Phosphoramidite is a chemical compound known for its high reactivity in copper-free click chemistry. It is a derivative of bicyclononyne, a stable cyclooctyne that reacts efficiently with azides and tetrazines. This compound is particularly valuable in the synthesis of oligonucleotides and other biomolecules due to its ability to undergo strain-promoted azide-alkyne cycloaddition and inverse electron demand Diels-Alder reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN CE-Phosphoramidite involves the preparation of bicyclononyne followed by its functionalization with a phosphoramidite group. The reaction typically requires anhydrous conditions and the use of specific solvents like acetonitrile. The process includes the following steps:
- Synthesis of bicyclononyne from a suitable precursor.
- Functionalization of bicyclononyne with a phosphoramidite group under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: endo-BCN CE-Phosphoramidite undergoes several types of chemical reactions, including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reacts with azides to form stable triazoles.
Inverse Electron Demand Diels-Alder Reaction (IEDDA): Reacts with tetrazines to form stable adducts.
Common Reagents and Conditions:
Azides: Used in SPAAC reactions under mild conditions.
Tetrazines: Used in IEDDA reactions, typically under ambient conditions.
Major Products:
Triazoles: Formed from SPAAC reactions.
Adducts: Formed from IEDDA reactions
Aplicaciones Científicas De Investigación
endo-BCN CE-Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and biomolecules.
Biology: Facilitates the labeling and tracking of biomolecules in living systems.
Industry: Used in the production of functionalized polymers and materials .
Mecanismo De Acción
The mechanism of action of endo-BCN CE-Phosphoramidite involves its high reactivity towards azides and tetrazines. The compound undergoes strain-promoted cycloaddition reactions, forming stable triazoles and adducts. These reactions are facilitated by the strained ring structure of bicyclononyne, which lowers the activation energy and increases the reaction rate .
Comparación Con Compuestos Similares
Dibenzocyclooctyne (DBCO): Another cyclooctyne used in click chemistry but less reactive compared to bicyclononyne.
Exo-BCN CE-Phosphoramidite: The exo-stereoisomer of bicyclononyne, which has a lower rate of cycloaddition compared to the endo-stereoisomer.
Uniqueness: endo-BCN CE-Phosphoramidite is unique due to its higher reactivity and efficiency in cycloaddition reactions compared to its exo-conformer and other cyclooctynes like dibenzocyclooctyne .
Propiedades
Fórmula molecular |
C24H40N3O5P |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethyl]carbamate |
InChI |
InChI=1S/C24H40N3O5P/c1-19(2)27(20(3)4)33(31-14-9-12-25)32-17-16-29-15-13-26-24(28)30-18-23-21-10-7-5-6-8-11-22(21)23/h19-23H,7-11,13-18H2,1-4H3,(H,26,28)/t21-,22+,23?,33? |
Clave InChI |
YZQOKBSOIFICKY-MJCTZLGASA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
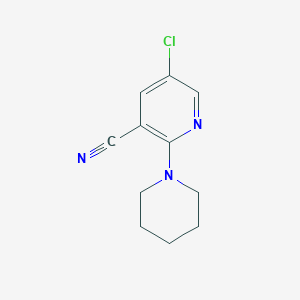
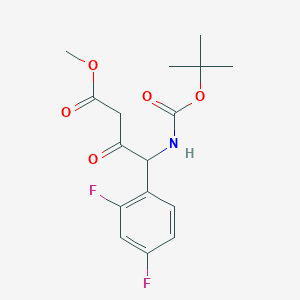
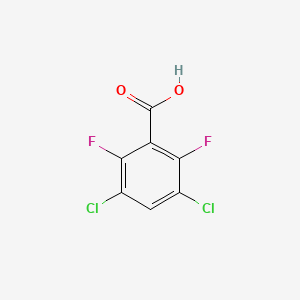
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)

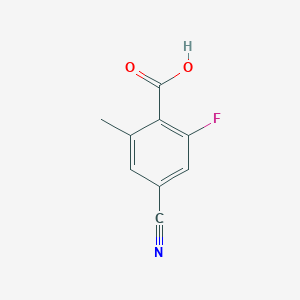
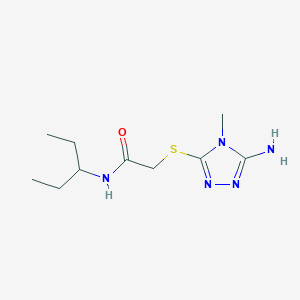
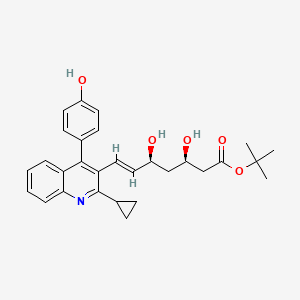
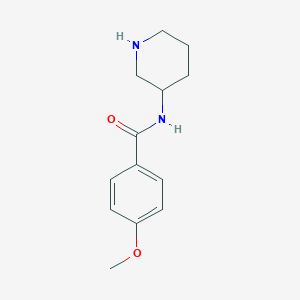

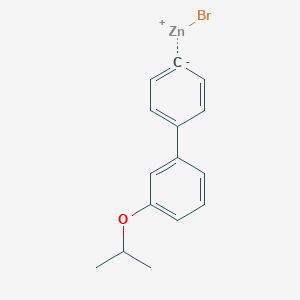
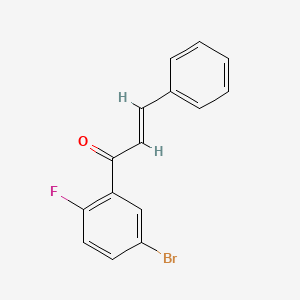
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
